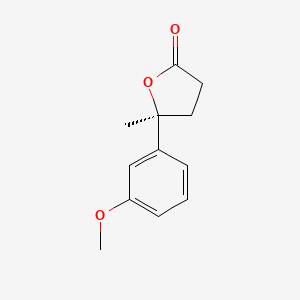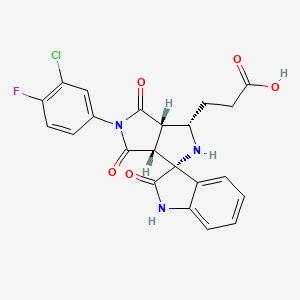
C22H17ClFN3O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H17ClFN3O5 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H17ClFN3O5 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups:
Final Modifications:
Industrial Production Methods
Industrial production of This compound often employs optimized reaction conditions to maximize yield and purity. These conditions may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure optimal reaction rates.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
C22H17ClFN3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, or water, depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new functionalized aromatic compounds.
Scientific Research Applications
C22H17ClFN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of C22H17ClFN3O5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in critical biological functions.
Comparison with Similar Compounds
C22H17ClFN3O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C22H17ClF3N3O7: Shares structural similarities but differs in the number and type of functional groups.
C22H17ClFN3O4: Similar core structure but lacks certain functional groups present in .
The unique combination of functional groups in This compound
Properties
Molecular Formula |
C22H17ClFN3O5 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C22H17ClFN3O5/c23-12-9-10(5-6-13(12)24)27-19(30)17-15(7-8-16(28)29)26-22(18(17)20(27)31)11-3-1-2-4-14(11)25-21(22)32/h1-6,9,15,17-18,26H,7-8H2,(H,25,32)(H,28,29)/t15-,17+,18-,22-/m0/s1 |
InChI Key |
PPSPCRFSBHAVLC-PBWVOLNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CCC(=O)O)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4C(C(N3)CCC(=O)O)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


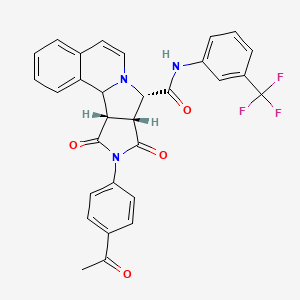
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
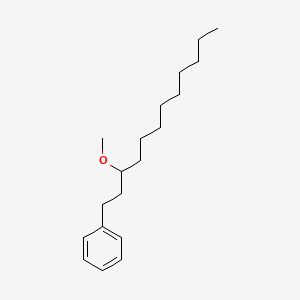
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
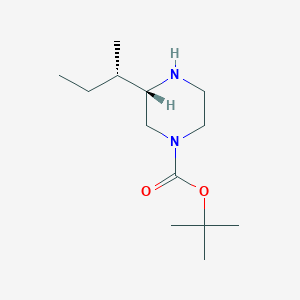
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
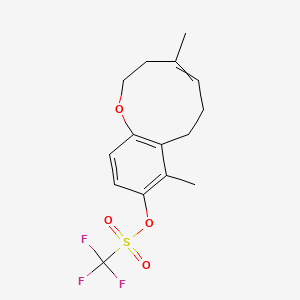
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
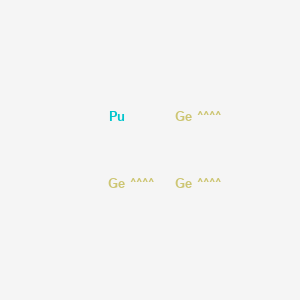
![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
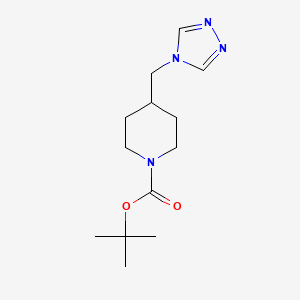
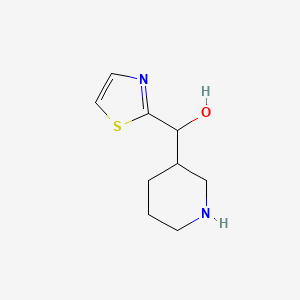
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
